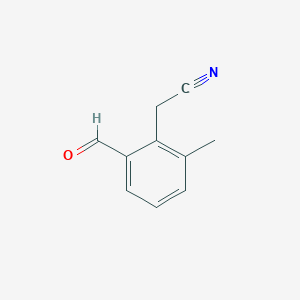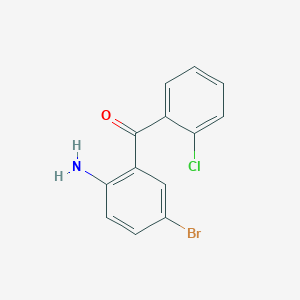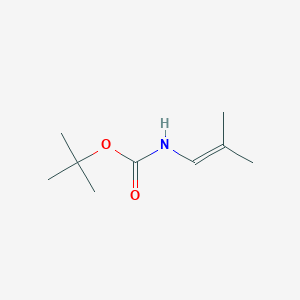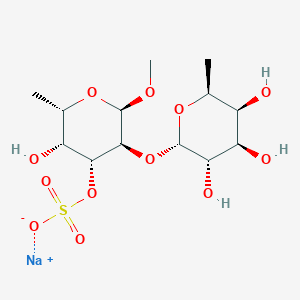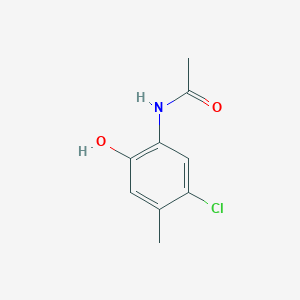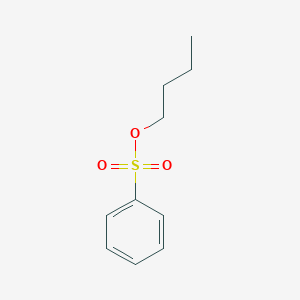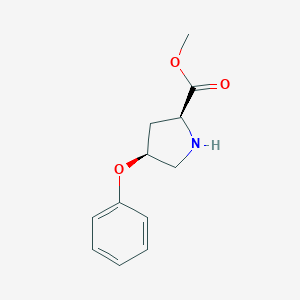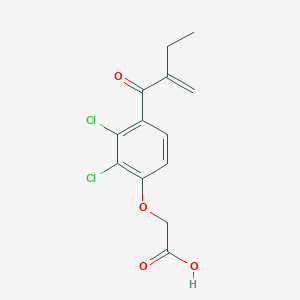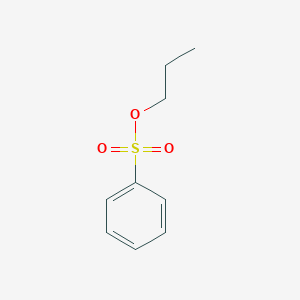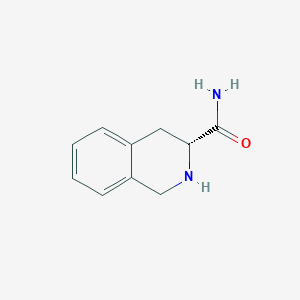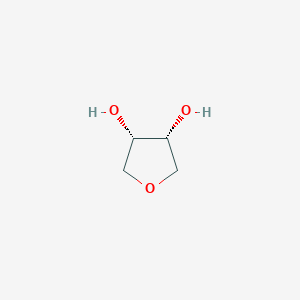
1,4-Anhydroeritritol
Descripción general
Descripción
1,4-Anhydroerythritol is a cyclic vicinal diol. 1,4-Anhydroerythritol undergoes hydrodeoxygenation over tungsten oxide-palladium catalysts to yield 3-hydroxytetrahydrofuran.
Aplicaciones Científicas De Investigación
Producción Química de 1,3-Butanodiol
El 1,4-Anhydroeritritol se puede utilizar en la producción química de 1,3-butanodiol. Este proceso involucra la hidrogenólisis sobre un catalizador de platino modificado con tungsteno en sílice . La reacción procede mediante la hidrogenólisis de apertura de anillo de this compound seguida de la eliminación selectiva de grupos OH secundarios en 1,2,3-butanotriol .
Síntesis de 1,4-Butanodiol
El this compound se puede utilizar en la síntesis catalítica selectiva en un solo recipiente de 1,4-butanodiol . Este proceso involucra el uso de una mezcla física de catalizadores ReOxAu / CeO2 y renio soportados en carbono .
Producción de 3-Hidroxitetrahidrofurano
El this compound se somete a hidrodesoxigenación sobre catalizadores de óxido de tungsteno-paladio para producir 3-hidroxitetrahidrofurano .
Síntesis de Análogos Basados en Glucopiranósidos
El this compound se puede utilizar en la síntesis de análogos basados en glucopiranósidos de adenophostin A que carecen del componente adenina .
Grupos Protectores para Nucleósidos
La estructura cis-Tetrahidrofurano-3,4-diol se puede utilizar como un esqueleto clave de nuevos grupos protectores para el grupo 5'-hidroxilo de los nucleósidos . Estos grupos acilo se pueden desproteger mediante la eliminación promovida por I (2) del grupo TrS o MMTrS seguida de autociclización que involucra un ataque intramolecular del grupo hidroxilo vecino una vez generado en el carbono acilo .
Aplicaciones Farmacéuticas
El compuesto y sus derivados se han explorado por sus posibles aplicaciones farmacéuticas . Por ejemplo, se ha utilizado en el desarrollo de derivados de base de Schiff de glucosamina solubles en agua mediante síntesis asistida por microondas.
Mecanismo De Acción
Target of Action
The primary target of 1,4-Anhydroerythritol is the production of 1,3-butanediol . This compound acts as a precursor in the synthesis of 1,3-butanediol, a valuable chemical used in the production of various industrial products .
Mode of Action
1,4-Anhydroerythritol undergoes a process called hydrogenolysis over a tungsten-modified platinum on silica catalyst . The reaction proceeds by ring opening hydrogenolysis of 1,4-Anhydroerythritol followed by selective removal of secondary OH groups in 1,2,3-butanetriol .
Biochemical Pathways
The biochemical pathway involved in the action of 1,4-Anhydroerythritol is the hydrogenolysis of the compound to produce 1,3-butanediol . This process involves the breaking of the ring structure of 1,4-Anhydroerythritol and the removal of secondary OH groups .
Pharmacokinetics
The compound’s conversion to 1,3-butanediol suggests that it may be rapidly metabolized in the presence of the appropriate catalyst .
Result of Action
The result of the action of 1,4-Anhydroerythritol is the production of 1,3-butanediol . This compound is valuable in various industrial applications, including the production of solvents, plasticizers, and resins .
Action Environment
The action of 1,4-Anhydroerythritol is influenced by the presence of a tungsten-modified platinum on silica catalyst . The efficiency of the reaction is closely correlated with the properties of the catalyst . Environmental factors such as temperature and pressure may also influence the efficacy and stability of the compound’s action .
Análisis Bioquímico
Biochemical Properties
1,4-Anhydroerythritol interacts with various enzymes and biomolecules in biochemical reactions. It undergoes hydrodeoxygenation over tungsten oxide-palladium catalysts . The nature of these interactions is primarily chemical, involving the breaking and forming of bonds.
Molecular Mechanism
The molecular mechanism of 1,4-Anhydroerythritol involves its conversion to other compounds through chemical reactions. For example, it undergoes hydrodeoxygenation over tungsten oxide-palladium catalysts to yield 3-hydroxytetrahydrofuran . This process involves binding interactions with the catalysts and changes in the compound’s structure.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-Anhydroerythritol can change over time. For instance, it can be converted to 1,4-butanediol . Information on the product’s stability, degradation, and long-term effects on cellular function is currently limited.
Metabolic Pathways
1,4-Anhydroerythritol is involved in several metabolic pathways. It can be converted to 1,4-butanediol and 3-hydroxytetrahydrofuran . These conversions involve interactions with various enzymes and cofactors.
Propiedades
IUPAC Name |
(3R,4S)-oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c5-3-1-7-2-4(3)6/h3-6H,1-2H2/t3-,4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYDTHANSGMJTP-ZXZARUISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CO1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401318325 | |
| Record name | Erythritan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401318325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4358-64-9 | |
| Record name | Erythritan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4358-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Erythritan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401318325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-tetrahydrofuran-3,4-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.213 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Its molecular formula is C4H8O3 and its molecular weight is 104.10 g/mol. []
A: Researchers have characterized 1,4-anhydroerythritol using various spectroscopic techniques. * NMR Spectroscopy: Multinuclear NMR spectroscopy, including 1H, 13C, and 29Si NMR, has been used extensively to analyze its structure, conformation, and interactions with other molecules. For example, 13C NMR helps determine the degree of branching in hyperbranched carbohydrate polymers synthesized from 1,4-anhydroerythritol. [] 29Si NMR provides insights into the structure of aqueous pentaoxo silicon complexes formed with 1,4-anhydroerythritol. [, ]* Millimeter Wave Spectroscopy: This technique was used to study the rotational spectrum of 1,4-anhydroerythritol in the gas phase, providing valuable information about its lowest energy conformer and its potential relevance for astrochemical observation. []
A: Yes, 1,4-anhydroerythritol demonstrates stability across a range of conditions. Research highlights its use in various chemical reactions, including hydrogenolysis, deoxydehydration, and polymerization, where it undergoes transformations without significant degradation. [, , , , , ]
A:
Polymers: 1,4-Anhydroerythritol serves as a monomer for synthesizing hyperbranched carbohydrate polymers, potentially useful in various applications due to their unique properties. []* Liquid Crystalline Polyesters: It acts as a diol component in synthesizing liquid crystalline polyesters, which find applications in advanced materials. []* Epoxy Resins:* 1,4-Anhydroerythritol has been investigated as a building block for epoxy resins, broadening its potential applications in materials science. [, ]
A: 1,4-Anhydroerythritol acts as a substrate in various catalytic reactions, primarily focusing on deoxygenation strategies for biomass valorization. []
A: * Deoxydehydration (DODH): This reaction, often catalyzed by supported rhenium or molybdenum oxides, converts 1,4-anhydroerythritol to 2,5-dihydrofuran. [, ]* Hydrogenolysis: This reaction, employing catalysts like Pt–WOx/SiO2 or Rh-MoOx/SiO2, can selectively cleave C-O bonds in 1,4-anhydroerythritol to produce various valuable chemicals: * 1,3-Butanediol: Achieved through ring-opening hydrogenolysis followed by selective deoxygenation. [] * 1,4-Butanediol: Obtained through a multi-step process involving 2,5-dihydrofuran as an intermediate. [, , ] * 2-Butanol: Formed by selective hydrogenolysis over a molybdenum oxide-modified rhodium catalyst. [] * 3-Hydroxytetrahydrofuran: Selectively produced using a tungsten oxide-palladium catalyst. [] * Simultaneous Hydrodeoxygenation (HDO): Using a ReOx-Pd/CeO2 catalyst, 1,4-anhydroerythritol can be converted to tetrahydrofuran with high yield. [, ]
A: The catalyst composition significantly impacts reaction selectivity. For instance:* ReOx-Au/CeO2 promotes DODH to 2,5-dihydrofuran. []* Pt–WOx/SiO2 favors 1,3-butanediol production. []* Rh-MoOx/SiO2 shows high selectivity towards 2-butanol. []
ANone: Yes, computational chemistry plays a significant role in understanding 1,4-anhydroerythritol's properties and reactivity.
A: * Mechanistic Studies: Density functional theory (DFT) calculations help elucidate reaction mechanisms, such as the deoxydehydration of 1,4-anhydroerythritol over TiO2-supported ReOx and MoOx catalysts. [] They also provide insights into the selective hydrodeoxygenation of cyclic vicinal diols like 1,4-anhydroerythritol over tungsten oxide-palladium catalysts. []* Conformational Analysis: DFT calculations are used alongside experimental techniques like millimeter wave spectroscopy to determine the lowest energy conformer of 1,4-anhydroerythritol. [] * Acyl Migration Studies: DFT studies have investigated the mechanism of acyl migration between vicinal OH groups in monoformylated 1,4-anhydroerythritol as a model system for similar processes in biological molecules. []* Structure and Bonding Analysis: DFT calculations, along with natural bond orbital (NBO) theory, have been employed to study the structure and bonding in cyclic selenites derived from 1,4-anhydroerythritol and other diols. []
ANone: Yes, researchers have investigated the impact of structural modifications on the reactivity and properties of 1,4-anhydroerythritol.
A: * Acylation: Monoacylated derivatives of 1,4-anhydroerythritol exhibit interesting properties, such as the ability to undergo crystallization-induced deracemization. This finding has potential applications in asymmetric synthesis. [] * Tungsten Oxide Modification: Modifying rhodium catalysts with molybdenum oxide significantly enhances the selectivity and activity towards 2-butanol production from 1,4-anhydroerythritol. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


